![molecular formula C30H51B B14745026 Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane CAS No. 1107-40-0](/img/structure/B14745026.png)
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]borane is a boron-containing compound characterized by its unique structure, which includes three 6,6-dimethylbicyclo[311]heptan-2-yl groups attached to a central boron atom
準備方法
The synthesis of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl derivatives with a boron-containing reagent. One common method involves the use of boron trichloride (BCl3) or boron tribromide (BBr3) as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane or toluene .
化学反応の分析
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borohydride derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of various organic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and composites, due to its unique structural properties.
Medicinal Chemistry: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of boron-containing drugs for cancer treatment and other diseases.
作用機序
The mechanism of action of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-nitrogen or boron-oxygen bonds. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects .
類似化合物との比較
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane can be compared with other boron-containing compounds, such as:
Boronic Acids: These compounds contain a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis and medicinal chemistry.
Borate Esters: These esters are formed by the reaction of boronic acids with alcohols and have applications in materials science and catalysis.
Borohydrides: Compounds like sodium borohydride (NaBH4) are used as reducing agents in various chemical reactions.
特性
CAS番号 |
1107-40-0 |
|---|---|
分子式 |
C30H51B |
分子量 |
422.5 g/mol |
IUPAC名 |
tris[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]borane |
InChI |
InChI=1S/C30H51B/c1-28(2)22-10-7-19(25(28)13-22)16-31(17-20-8-11-23-14-26(20)29(23,3)4)18-21-9-12-24-15-27(21)30(24,5)6/h19-27H,7-18H2,1-6H3 |
InChIキー |
DSJLJZCYWBDQAF-UHFFFAOYSA-N |
正規SMILES |
B(CC1CCC2CC1C2(C)C)(CC3CCC4CC3C4(C)C)CC5CCC6CC5C6(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


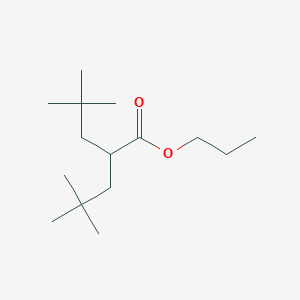
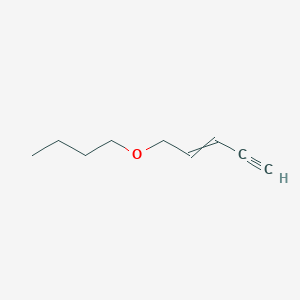
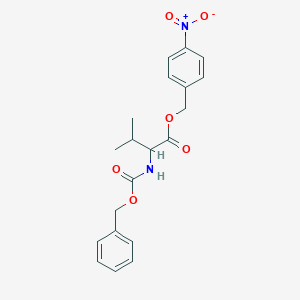
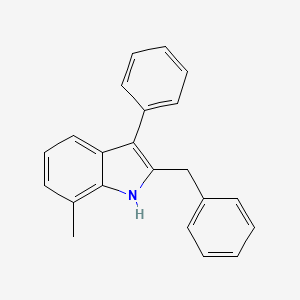
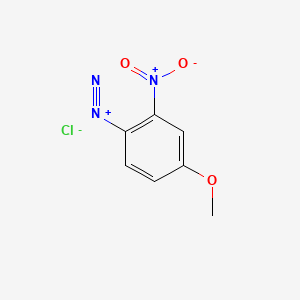
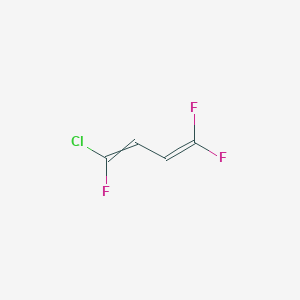
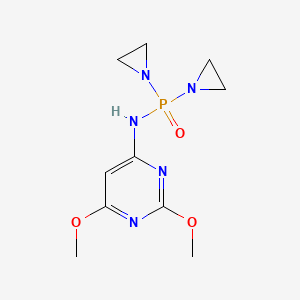



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
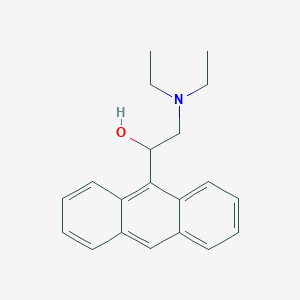

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
